N-(Vinyloxycarbonyl)-L-serine
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Overview
Description
N-(Vinyloxycarbonyl)-L-serine is an organic compound that features a vinyl group attached to the nitrogen atom of L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Vinyloxycarbonyl)-L-serine typically involves the reaction of L-serine with a vinyl ester in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Vinyloxycarbonyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles are used under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted compounds.
Scientific Research Applications
N-(Vinyloxycarbonyl)-L-serine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Vinyloxycarbonyl)-L-serine exerts its effects involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Vinyloxycarbonyl)-L-alanine
- N-(Vinyloxycarbonyl)-L-threonine
- N-(Vinyloxycarbonyl)-L-cysteine
Uniqueness
N-(Vinyloxycarbonyl)-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions compared to other similar compounds
Properties
CAS No. |
45014-14-0 |
---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
(2S)-2-(ethenoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H9NO5/c1-2-12-6(11)7-4(3-8)5(9)10/h2,4,8H,1,3H2,(H,7,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
WRDWXTJVALMCAN-BYPYZUCNSA-N |
Isomeric SMILES |
C=COC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C=COC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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